molecular formula C21H14Cl2N2OS B5189664 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide

Cat. No.: B5189664
M. Wt: 413.3 g/mol
InChI Key: ICLOAOBAKGNUIX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c1-12-10-13(21-25-18-4-2-3-5-19(18)27-21)6-9-17(12)24-20(26)15-11-14(22)7-8-16(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLOAOBAKGNUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide can be compared with other benzothiazole derivatives such as:

This compound stands out due to its unique combination of antibacterial, antifungal, and anticancer properties, making it a versatile compound for various scientific research applications.

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